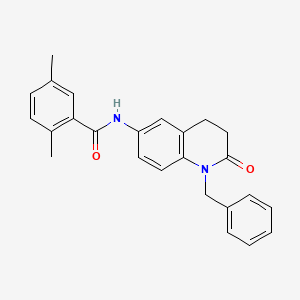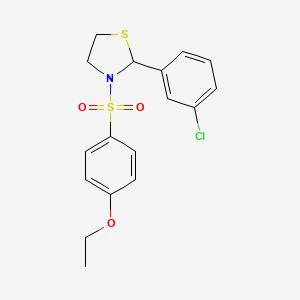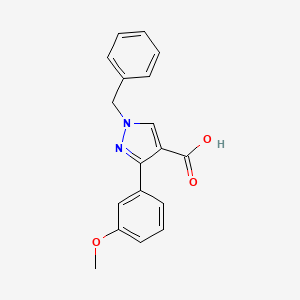![molecular formula C15H16BrN5O2 B2643702 [3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-pyrazin-2-ylmethanone CAS No. 2379977-29-2](/img/structure/B2643702.png)
[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-pyrazin-2-ylmethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-pyrazin-2-ylmethanone, also known as BPO-27, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of cancer.
Mechanism of Action
[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-pyrazin-2-ylmethanone inhibits the activity of a protein called focal adhesion kinase (FAK), which is involved in cell signaling pathways that regulate cell growth, survival, and migration. By inhibiting FAK, [3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-pyrazin-2-ylmethanone disrupts these signaling pathways and leads to the inhibition of cancer cell growth and migration.
Biochemical and Physiological Effects:
[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-pyrazin-2-ylmethanone has been shown to have low toxicity and good bioavailability in preclinical studies. It has also been shown to inhibit the growth of cancer cells in mouse models of breast and colon cancer. In addition, [3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-pyrazin-2-ylmethanone has been shown to enhance the effectiveness of other cancer treatments, such as chemotherapy and radiation therapy.
Advantages and Limitations for Lab Experiments
One advantage of using [3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-pyrazin-2-ylmethanone in lab experiments is its specificity for FAK inhibition, which allows for the study of FAK signaling pathways in cancer cells. However, one limitation is that [3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-pyrazin-2-ylmethanone has not yet been studied extensively in clinical trials, and more research is needed to determine its safety and effectiveness in humans.
Future Directions
For research on [3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-pyrazin-2-ylmethanone include studying its effectiveness in combination with other cancer treatments, such as immunotherapy. In addition, further preclinical studies are needed to determine the optimal dosage and treatment schedule for [3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-pyrazin-2-ylmethanone in different types of cancer. Finally, clinical trials are needed to determine the safety and effectiveness of [3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-pyrazin-2-ylmethanone in humans.
Synthesis Methods
[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-pyrazin-2-ylmethanone was synthesized using a one-pot reaction method. The starting materials were 2,6-dibromopyridine, 2-bromo-5-nitropyrimidine, and 1-(piperidin-1-yl)piperidine. The reaction was carried out in the presence of a palladium catalyst, a base, and a ligand. The final product was obtained after purification by column chromatography.
Scientific Research Applications
[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-pyrazin-2-ylmethanone has been studied extensively for its potential as a cancer therapeutic. It has been shown to inhibit the growth of multiple types of cancer cells, including breast, lung, and colon cancer cells. [3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-pyrazin-2-ylmethanone has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, [3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-pyrazin-2-ylmethanone has been shown to inhibit the migration and invasion of cancer cells, which are important processes for the spread of cancer.
properties
IUPAC Name |
[3-[(5-bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-pyrazin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrN5O2/c16-12-6-19-15(20-7-12)23-10-11-2-1-5-21(9-11)14(22)13-8-17-3-4-18-13/h3-4,6-8,11H,1-2,5,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOYNJKMJGGQMKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=NC=CN=C2)COC3=NC=C(C=N3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-{[1-(pyrazine-2-carbonyl)piperidin-3-yl]methoxy}pyrimidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2643619.png)
![2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2643622.png)

![5,7-Bis(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B2643624.png)


![N-[3-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2643628.png)
![(3Z)-1-phenyl-3-({[3-(trifluoromethyl)phenyl]methoxy}imino)-2,3-dihydro-1H-indol-2-one](/img/structure/B2643630.png)

![4-{[(1E)-(3-ethoxy-2-hydroxyphenyl)methylene]amino}benzamide](/img/structure/B2643632.png)



